molecular formula C18H21N3 B1649721 3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile CAS No. 1038277-93-8

3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile

Cat. No.: B1649721
CAS No.: 1038277-93-8
M. Wt: 279.4
InChI Key: AFZYVDAOYQBPSE-UHFFFAOYSA-N
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Description

3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile is a chemical compound with the molecular formula C18H21N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzonitrile group and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile typically involves multiple steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction is often carried out in the presence of a catalyst and under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of benzonitrile can be achieved through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . The resulting benzonitrile can then be further reacted with other reagents to produce this compound.

Chemical Reactions Analysis

Types of Reactions

3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group.

    Dimethylaminoethylbenzonitrile: Another compound with a dimethylamino group and a benzonitrile group.

Uniqueness

3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile is unique due to its specific structure, which combines both a dimethylamino group and a benzonitrile group. This combination imparts unique chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1038277-93-8

Molecular Formula

C18H21N3

Molecular Weight

279.4

IUPAC Name

3-[[[2-(dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile

InChI

InChI=1S/C18H21N3/c1-21(2)14-18(17-9-4-3-5-10-17)20-13-16-8-6-7-15(11-16)12-19/h3-11,18,20H,13-14H2,1-2H3

InChI Key

AFZYVDAOYQBPSE-UHFFFAOYSA-N

SMILES

CN(C)CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)C#N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)C#N

Origin of Product

United States

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